[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate
Overview
Description
[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate (DMSME) is a versatile and valuable synthetic organic compound that has been used in numerous scientific applications. It is a silyl ether derivative of 2-methylprop-2-enoic acid, and is a colorless liquid with a boiling point of 131 °C and a melting point of -10 °C. DMSME has been used in various biological and chemical studies, including as a catalyst in organic synthesis, as an organic solvent, and as an initiator for polymerization reactions. In addition, DMSME has been used in the preparation of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Development
One study details the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting the use of diethoxy(methyl)silyl-related compounds in creating scaffolds for developing highly functionalized isoxazoles and heterocycles (Ruano, Fajardo, & Martín, 2005). This underscores their importance in constructing complex organic molecules with potential pharmaceutical applications.
Photopolymerization Applications
In the field of polymer chemistry, a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, related to the compound , has been proposed for use in photoinitiated polymerization processes. This application is crucial for developing advanced materials with tailored properties for coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Material Science and Surface Modification
The silylation of silica surfaces with compounds like "[Diethoxy(methyl)silyl]methyl" derivatives has been extensively studied. These reactions are vital for modifying surface properties, which have implications for creating functional materials in sensors, catalysts, and biomedical devices (Sindorf & Maciel, 1983).
Vapor Pressure and Thermodynamic Properties
Research on the vapor pressures, vaporization enthalpies, and acentric factors of diethoxy(methyl)(tolyl)silanes provides critical data for understanding the thermodynamic properties of these compounds. This information is essential for their application in various industrial processes, including chemical manufacturing and material synthesis (Jian et al., 2012).
Synthesis of Bio-Based Products
The compound's derivatives have also been explored in the context of renewable PET production, where they play a role in the Diels-Alder and dehydrative aromatization reactions for producing biobased terephthalic acid precursors. This application is a part of the broader effort to develop sustainable and eco-friendly materials (Pacheco et al., 2015).
properties
IUPAC Name |
[diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-6-13-15(5,14-7-2)8-12-10(11)9(3)4/h3,6-8H2,1-2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZOSLIAABYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(COC(=O)C(=C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571673 | |
Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
CAS RN |
3978-58-3 | |
Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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